2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
Scientific Research Applications
Antipsychotic Potential
2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide and its derivatives have been explored for potential antipsychotic applications. In one study, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to this compound, showed antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors like typical antipsychotics, suggesting a unique mechanism of action (Wise et al., 1987).
Anti-inflammatory Activity
Research has also been conducted on derivatives of this compound for anti-inflammatory purposes. In one study, a series of acetamide derivatives were synthesized and evaluated for their anti-inflammatory activity. Some of these compounds, including those derived from the this compound framework, showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Herbicide and Fungicide Activities
The chloroacetamide class, which includes this compound, has been investigated for its potential as herbicides and fungicides. Studies have found that certain chloroacetamide derivatives exhibit moderate herbicidal and fungicidal activities, suggesting their utility in agricultural applications (霍静倩 et al., 2016).
Antimicrobial Properties
Research into 4-diazopyrazole derivatives of 1,3-dimethyl-1H-pyrazol-5-yl, which are structurally related to this compound, has revealed notable anti-staphylococcal properties. These compounds have demonstrated effectiveness against various Staphylococcus aureus strains, highlighting their potential in combating bacterial infections (Raimondi et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-3-6(11(2)10-5)9-7(12)4-8/h3H,4H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKWBUIHJKCCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630120-79-5 |
Source
|
Record name | 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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